

IUPAC nomenclature and CAS number for 4-Chloropentane-2,3-diol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloropentane-2,3-diol

Cat. No.: B15423855

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An In-depth Technical Guide to 4-Chloropentane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature and available data for **4-Chloropentane-2,3-diol**. Due to the limited availability of public domain data, this document focuses on the formal naming conventions and computed properties of a specific stereoisomer.

IUPAC Nomenclature and CAS Number

The unambiguous systematic name for **4-Chloropentane-2,3-diol**, in a specific stereoisomeric form, is (2S,3S,4R)-**4-chloropentane-2,3-diol**^[1]. This nomenclature defines the precise three-dimensional arrangement of the atoms within the molecule.

A Chemical Abstracts Service (CAS) number for **4-Chloropentane-2,3-diol** could not be located in the available databases.

Physicochemical Properties

While experimental data for **4-Chloropentane-2,3-diol** is not readily available, computational models provide estimated physicochemical properties for the (2S,3S,4R) stereoisomer. These properties are crucial for initial assessments in research and development.

Property	Value	Source
Molecular Formula	C ₅ H ₁₁ ClO ₂	PubChem[1]
Molecular Weight	138.59 g/mol	PubChem[1]
XLogP3	0.4	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	2	PubChem
Exact Mass	138.0447573 g/mol	PubChem[1]
Topological Polar Surface Area	40.5 Å ²	PubChem[1]

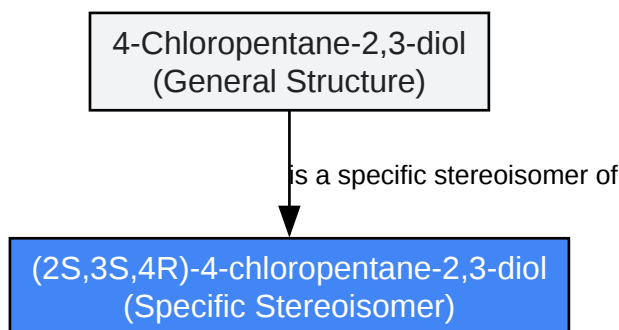
Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield any established experimental protocols for the synthesis or specific reactions of **4-Chloropentane-2,3-diol**.

Signaling Pathways and Logical Relationships

Information regarding the interaction of **4-Chloropentane-2,3-diol** with biological signaling pathways is not currently available in the public domain. Therefore, a diagrammatic representation of its biological activity cannot be provided.

As a logical representation of the available information, the following diagram illustrates the relationship between the general chemical structure and its specifically identified stereoisomer.



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Caption: Relationship between the general structure and a specific stereoisomer.

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References

- 1. (2S,3S,4R)-4-chloropentane-2,3-diol | C₅H₁₁ClO₂ | CID 10441769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPAC nomenclature and CAS number for 4-Chloropentane-2,3-diol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15423855#iupac-nomenclature-and-cas-number-for-4-chloropentane-2-3-diol]

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